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Compound of Interest

Compound Name: 6-Methoxy-7-nitro-1-indanone

Cat. No.: B180080

Audience: Researchers, scientists, and drug development professionals.
Introduction

6-Methoxy-7-nitro-1-indanone (CAS No: 196597-96-3) is a substituted indanone derivative
with potential applications in medicinal chemistry and organic synthesis.[1][2] The indanone
scaffold is a core structure in various biologically active molecules.[3] Accurate structural
elucidation is critical for its use in research and development. 13C Nuclear Magnetic
Resonance (NMR) spectroscopy is a powerful analytical technique that provides direct
information about the carbon skeleton of a molecule, making it an indispensable tool for the
structural verification and purity assessment of 6-Methoxy-7-nitro-1-indanone.[4] This
application note provides a detailed protocol for acquiring and interpreting the 13C NMR
spectrum of this compound.

Chemical Structure

The chemical structure of 6-Methoxy-7-nitro-1-indanone is presented below with the carbon
atoms numbered for the purpose of NMR signal assignment.
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Figure 1. Chemical structure of 6-Methoxy-7-nitro-1-indanone with carbon numbering for 13C
NMR assignment.

Predicted 13C NMR Data

While experimental 13C NMR data for 6-Methoxy-7-nitro-1-indanone is not widely published,
the following table presents the predicted chemical shifts (d) in parts per million (ppm). These
predictions are based on the analysis of the structurally related compound 6-Methoxy-1-
indanone[3][5][6] and the known substituent effects of a nitro group on an aromatic ring. The
nitro group is strongly electron-withdrawing and is expected to cause a downfield shift for
adjacent carbons.
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Predicted Chemical

Multiplicity (Proton

Carbon Atom . Notes
Shift (6, ppm) Decoupled)
Carbonyl carbon,
C1 ~200-205 Singlet (s) expected to be
significantly downfield.
Cc2 ~25-30 Triplet (t) Aliphatic CH2 group.
Aliphatic CH2 group
C3 ~35-40 Triplet (t) adjacent to the
aromatic ring.
_ Quaternary aromatic
C3a ~130-135 Singlet (s)
carbon.
C4 ~110-115 Doublet (d) Aromatic CH group.
C5 ~125-130 Doublet (d) Aromatic CH group.
Aromatic carbon
C6 ~150-155 Singlet (s) attached to the
methoxy group.
Aromatic carbon
C7 ~135-140 Singlet (s) attached to the nitro
group.
Quaternary aromatic
C7a ~145-150 Singlet (s) carbon adjacent to the
carbonyl group.
OCH3 ~55-60 Quartet (q) Methoxy carbon.

Disclaimer:The chemical shifts presented are predicted values and should be confirmed with

experimental data.

Experimental Protocol

This section outlines a standard protocol for the acquisition of a 13C NMR spectrum of 6-

Methoxy-7-nitro-1-indanone.
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1. Sample Preparation
e Materials:
o 6-Methoxy-7-nitro-1-indanone (15-20 mg)
o Deuterated chloroform (CDCI3) or deuterated dimethyl sulfoxide (DMSO-d6) (0.6-0.7 mL)

o Tetramethylsilane (TMS) (optional, as modern spectrometers use the solvent signal as a
reference)

o 5 mm NMR tube
o Pipette
o Vortex mixer

e Procedure:

o Accurately weigh 15-20 mg of 6-Methoxy-7-nitro-1-indanone and transfer it into a clean,
dry 5 mm NMR tube.

o Using a pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g.,
CDCI3) to the NMR tube.

o If an internal standard is required, add a very small drop of TMS.

o Securely cap the NMR tube and gently vortex the sample until the compound is
completely dissolved. A clear, homogeneous solution should be obtained.

2. NMR Spectrometer Setup and Data Acquisition

e Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
o Software: Standard spectrometer control software (e.g., TopSpin™, VnmrJ).

o Typical Acquisition Parameters:

o Experiment: 1D 13C with proton decoupling (e.g., zgpg30)
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o Solvent: CDCI3 (or as prepared)
o Temperature: 298 K (25 °C)
o Pulse Program: 30° pulse angle
o Acquisition Time (AQ): ~1.0 - 1.5 seconds
o Relaxation Delay (D1): 2.0 seconds
o Number of Scans (NS): 1024 - 4096 (or more, depending on sample concentration)
o Spectral Width (SW): 0 - 220 ppm
o Receiver Gain (RG): Set automatically or adjusted to avoid clipping.
3. Data Processing

o Fourier Transformation (FT): Apply an exponential window function (line broadening, LB = 1-
2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

e Phasing: Manually or automatically phase the spectrum to obtain a flat baseline and pure
absorption peaks.

» Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across
the entire spectrum.

o Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value
(e.g., CDCI3 at 77.16 ppm).

o Peak Picking and Integration: Identify all significant peaks and list their chemical shifts.
Integration is generally not quantitative in standard 13C NMR but can give a rough idea of
the relative number of carbons if acquisition parameters are optimized.

Workflow for 13C NMR Analysis

The following diagram illustrates the general workflow for the 13C NMR spectroscopic analysis
of 6-Methoxy-7-nitro-1-indanone.
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Caption: Workflow for 13C NMR analysis of 6-Methoxy-7-nitro-1-indanone.

Conclusion
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13C NMR spectroscopy is a definitive method for the structural characterization of 6-Methoxy-
7-nitro-1-indanone. By following the detailed protocol for sample preparation, data acquisition,
and processing, researchers can obtain high-quality spectra. The predicted chemical shifts
provided in this note serve as a useful guide for the assignment of the carbon signals,
facilitating the confirmation of the molecular structure and the assessment of sample purity,
which are crucial steps in drug discovery and chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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